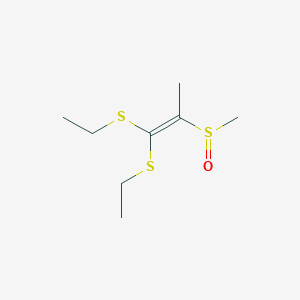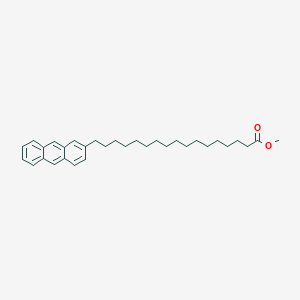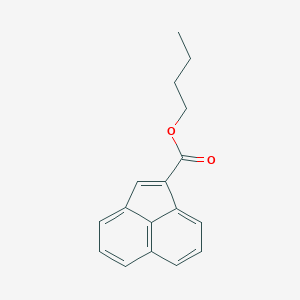
Butyl acenaphthylene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl acenaphthylene-1-carboxylate is an organic compound that belongs to the class of carboxylate esters It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, and butyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with butyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction scheme is as follows:
Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalystButyl acenaphthylene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed under basic conditions.
Major Products
Oxidation: Acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Acenaphthylene-1-carbinol.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of butyl acenaphthylene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acenaphthylene-1-carboxylic acid and butyl alcohol, which can then participate in further biochemical or chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acenaphthylene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl acenaphthylene-1-carboxylate: Contains an ethyl group instead of a butyl group.
Propyl acenaphthylene-1-carboxylate: Contains a propyl group instead of a butyl group.
Uniqueness
Butyl acenaphthylene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The length and structure of the butyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl, ethyl, and propyl counterparts.
Eigenschaften
CAS-Nummer |
88491-96-7 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
butyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3 |
InChI-Schlüssel |
NMYDOMWEEAAZCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

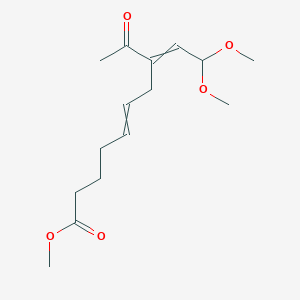
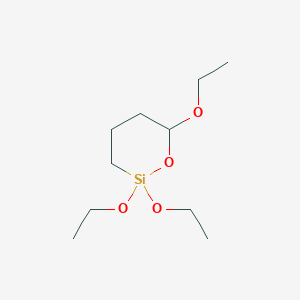
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
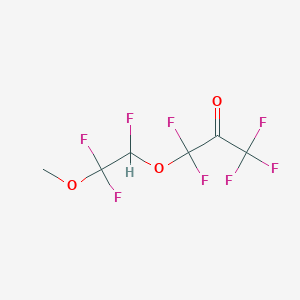
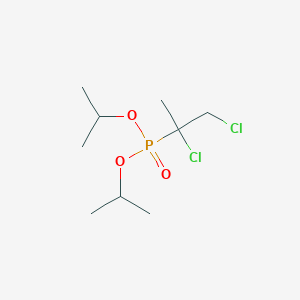
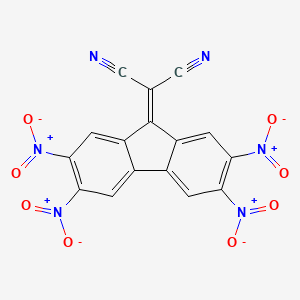

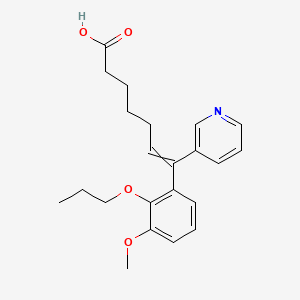
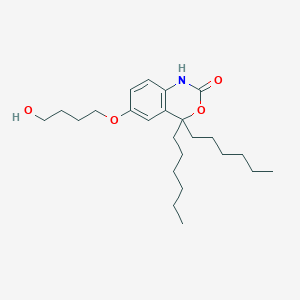
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)
